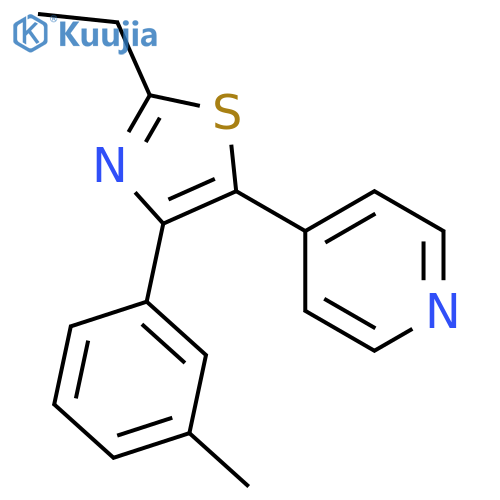Cas no 325769-17-3 (4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridine)

4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 4-[2-ethyl-4-(3-methylphenyl)-5-thiazolyl]-
- 2-ethyl-4-(3-methylphenyl)-5-(4-pyridyl)-1,3-thiazole
- 4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridine
- Z2216894731
- BDBM50173628
- TPKI-106
- CHEMBL198334
- 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine
- 325769-17-3
- 4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridine
- EN300-27049612
-
- MDL: MFCD33549804
- インチ: InChI=1S/C17H16N2S/c1-3-15-19-16(14-6-4-5-12(2)11-14)17(20-15)13-7-9-18-10-8-13/h4-11H,3H2,1-2H3
- InChIKey: QUKIIQWKXMTFAE-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC(=C(S1)C2=CC=NC=C2)C3=CC=CC(=C3)C
計算された属性
- せいみつぶんしりょう: 280.10358
- どういたいしつりょう: 280.10341969g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- PSA: 25.78
4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27049612-0.1g |
4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine |
325769-17-3 | 95.0% | 0.1g |
$807.0 | 2025-03-20 | |
| 1PlusChem | 1P02858O-100mg |
4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine |
325769-17-3 | 95% | 100mg |
$1060.00 | 2024-05-05 | |
| Enamine | EN300-27049612-0.05g |
4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine |
325769-17-3 | 95.0% | 0.05g |
$670.0 | 2025-03-20 | |
| 1PlusChem | 1P02858O-50mg |
4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine |
325769-17-3 | 95% | 50mg |
$890.00 | 2024-05-05 |
4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridine 関連文献
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridineに関する追加情報
4-2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-Ylpyridine: A Comprehensive Overview
The compound with CAS No 325769-17-3, commonly referred to as 4-2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-Ylpyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in advanced materials and pharmaceuticals.
4-2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-Ylpyridine is a derivative of thiazole, a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. The molecule's structure includes a pyridine ring fused to a thiazole moiety, with substituents at specific positions that confer unique electronic and steric properties. The ethyl group at position 2 and the 3-methylphenyl group at position 4 play crucial roles in modulating the compound's reactivity and stability.
Recent studies have highlighted the importance of thiazole derivatives in various chemical reactions, particularly in the synthesis of functional materials. The incorporation of the pyridine ring into the thiazole framework enhances the molecule's aromaticity and conjugation, making it an attractive candidate for applications in optoelectronics and sensor technologies. Researchers have demonstrated that 4-2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-Ylpyridine exhibits exceptional photoluminescent properties, which could be leveraged in the development of advanced light-emitting diodes (LEDs) and photovoltaic devices.
The synthesis of CAS No 325769-17-3 involves a multi-step process that typically begins with the preparation of the thiazole core. This is followed by functionalization at specific positions to introduce the ethyl and 3-methylphenyl substituents. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to ensure high yields and purity of the final product. Recent advancements in catalytic methods have enabled more efficient syntheses of this compound, reducing production costs and environmental impact.
One of the most promising applications of 4-2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-Ylpyridine lies in its potential as a building block for constructing two-dimensional (2D) materials. The molecule's planar structure and strong intermolecular interactions make it suitable for forming self-assembled monolayers or covalent organic frameworks (COFs). These materials exhibit exceptional mechanical strength and thermal stability, making them ideal for use in high-performance composites and nanotechnology applications.
In addition to its material science applications, CAS No 325769-17-3 has shown potential in pharmaceutical research. Its unique electronic properties suggest that it could serve as a scaffold for developing novel drug candidates targeting specific biological pathways. Recent studies have explored its ability to inhibit certain enzymes involved in neurodegenerative diseases, highlighting its potential as a lead compound for drug discovery.
The environmental impact of 4-2-Ethyl-4-(3-Methylphenyl)-1,3-Thiazol-5-Ylpyridine has also been a topic of interest among researchers. Efforts are underway to assess its biodegradability and toxicity under various conditions. Preliminary results indicate that the compound exhibits low toxicity towards aquatic organisms, suggesting that it could be used safely in industrial settings provided proper handling protocols are followed.
In conclusion, CAS No 325769-17-3, or 4-2-Ethyl
325769-17-3 (4-2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-ylpyridine) 関連製品
- 2106738-01-4(5,6-dihydro-4H-spirofuro2,3-cpyridine-7,3'-thiolane)
- 6188-30-3(2,5-dimethylimidazo1,2-apyridine)
- 1804134-84-6(1-Bromo-1-(2-(chloromethyl)-4-(trifluoromethyl)phenyl)propan-2-one)
- 2228465-49-2(2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid)
- 1806116-12-0(Ethyl 6-amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate)
- 474334-59-3(L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL)-)
- 1807097-12-6(2-(Chloromethyl)-5-(difluoromethyl)-6-fluoro-3-methoxypyridine)
- 852451-38-8(N-(2,4-difluorophenyl)-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 2305573-30-0((Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide)
- 2171866-55-8(5-(3-methylbutyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)



